molecular formula C7H3Cl2F2NO B13591448 1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone

Cat. No.: B13591448
M. Wt: 226.00 g/mol
InChI Key: KSBUSGWILVKNDW-UHFFFAOYSA-N
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Description

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, and a difluoroethanone group

Preparation Methods

The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dichloropyridine, which is commercially available or can be synthesized through chlorination of pyridine derivatives.

    Reaction Conditions: The key step involves the introduction of the difluoroethanone group. This can be achieved through a nucleophilic substitution reaction using difluoroacetic acid or its derivatives under controlled conditions.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

Scientific Research Applications

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, and metabolism, depending on the specific application and target.

Comparison with Similar Compounds

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(4,6-Dichloro-3-pyridyl)propan-1-one and 1-(4,6-Dichloro-3-pyridyl)cyclobutanol.

    Uniqueness: The presence of the difluoroethanone group distinguishes it from other compounds, providing unique chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C7H3Cl2F2NO

Molecular Weight

226.00 g/mol

IUPAC Name

1-(4,6-dichloropyridin-3-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H3Cl2F2NO/c8-4-1-5(9)12-2-3(4)6(13)7(10)11/h1-2,7H

InChI Key

KSBUSGWILVKNDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)C(F)F)Cl

Origin of Product

United States

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